

Spectroscopic data of Arphamenine A (NMR, mass spectrometry)

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Compound of Interest

Compound Name: Arphamenine A

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Spectroscopic Profile of Arphamenine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Arphamenine A**, a potent inhibitor of aminopeptidase B originally isolated from *Chromobacterium violaceum*. The information presented herein is essential for the identification, characterization, and further development of this naturally occurring bioactive compound.

Chemical Structure and Properties

Arphamenine A is a pseudopeptide with the IUPAC name (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid. Its chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	96551-81-4	[1]
Molecular Formula	C ₁₆ H ₂₄ N ₄ O ₃	[1]
Molecular Weight	320.39 g/mol	[1]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of **Arphamenine A**. While the original publication should be consulted for the raw spectral data, the expected accurate mass can be calculated from its molecular formula.

Ion Type	Calculated m/z
[M+H] ⁺	321.1921
[M+Na] ⁺	343.1740

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the structural elucidation of **Arphamenine A**, providing detailed information about the carbon and proton framework. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts. For definitive assignments and coupling constants, it is imperative to consult the original structure elucidation paper by Ohuchi et al. (1983).

Table 1: ¹H NMR Spectroscopic Data for **Arphamenine A**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data to be extracted from primary literature			

Table 2: ¹³C NMR Spectroscopic Data for **Arphamenine A**

Position	Chemical Shift (δ, ppm)
Data to be extracted from primary literature	

Experimental Protocols

The spectroscopic data for **Arphamenine A** were obtained using standard analytical techniques of the time. The following provides a generalized description of the likely experimental protocols. For precise parameters, including instrument models, solvent systems, and acquisition parameters, direct reference to the primary literature is necessary.

Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer, likely employing Fast Atom Bombardment (FAB) or a similar soft ionization technique prevalent in the early 1980s for polar molecules.
- **Sample Preparation:** **Arphamenine A**, likely in its purified salt form (e.g., sulfate), would be dissolved in a suitable matrix such as glycerol or m-nitrobenzyl alcohol.
- **Data Acquisition:** The instrument would be calibrated using a known reference compound. Mass spectra would be acquired in positive ion mode to observe protonated or other adducted molecular ions.

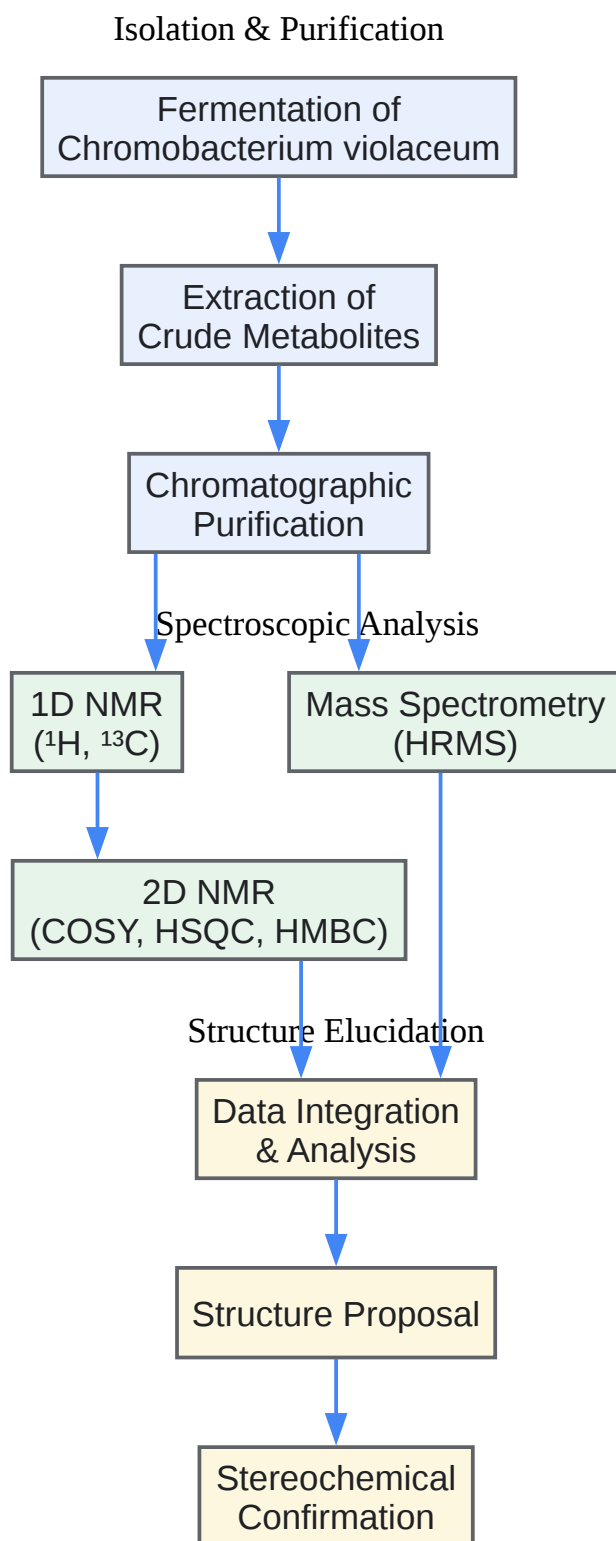
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer, likely operating at a proton frequency of 200-400 MHz, which was common for that era of research.
- **Sample Preparation:** A few milligrams of purified **Arphamenine A** would be dissolved in a deuterated solvent, such as deuterium oxide (D_2O) or deuterated methanol (CD_3OD), due to the compound's polarity.
- **Data Acquisition:**
 - 1H NMR: Standard one-dimensional proton spectra would be acquired to determine chemical shifts and coupling constants.
 - ^{13}C NMR: One-dimensional carbon spectra, likely proton-decoupled, would be acquired to identify the chemical shifts of all carbon atoms in the molecule.
 - 2D NMR (if available): Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), if available at the time of the original research,

would have been used to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the structure.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like **Arphamenine A**.



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Natural Product Spectroscopic Analysis Workflow

Conclusion

The spectroscopic data for **Arphamenine A** provide the foundational information for its unambiguous identification and characterization. While this guide summarizes the key aspects, researchers are strongly encouraged to consult the original publications by Umezawa et al. and Ohuchi et al. for the detailed experimental data and protocols that led to the elucidation of this important natural product.

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References

- 1. researchgate.net [researchgate.net]
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